Cefatrizine propylene glycol is a compound that combines cefatrizine, a cephalosporin antibiotic, with propylene glycol, a widely used solvent and carrier in pharmaceutical formulations. The compound is primarily recognized for its antibacterial properties and is utilized in various medicinal applications. The molecular formula of cefatrizine propylene glycol is with a molecular weight of approximately 538.60 g/mol .
Cefatrizine is derived from the cephalosporin class of antibiotics, which are known for their efficacy against gram-positive bacteria. Propylene glycol, or propane-1,2-diol, serves as a solvent and stabilizing agent in drug formulations. This compound is classified as an antibiotic and is specifically categorized under beta-lactam antibiotics due to its structural characteristics .
The synthesis of cefatrizine propylene glycol involves several chemical reactions starting from 7-TACA (7-aminocephalosporanic acid). The process typically includes the following steps:
This method has been noted for its simplicity, high yield, and cost-effectiveness, making it suitable for industrial production .
Cefatrizine propylene glycol can undergo various chemical reactions typical of cephalosporins:
These reactions are crucial for understanding the stability and shelf-life of the compound in pharmaceutical applications.
Cefatrizine propylene glycol exerts its antibacterial effects primarily through inhibition of bacterial cell wall synthesis. This occurs via:
Cefatrizine propylene glycol exhibits several notable physical and chemical properties:
These properties are significant for formulation development and stability testing .
Cefatrizine propylene glycol finds applications primarily in the pharmaceutical industry as an antibiotic agent. Its uses include:
The synthesis of cefatrizine propylene glycol hinges on a regioselective acylation reaction between the β-lactam core and D-4-hydroxyphenylglycine. As detailed in patent CN103772414B, this process employs vinyl chloroformate as the activating agent for the carboxyl group of D-4-hydroxyphenylglycine, generating a reactive mixed anhydride in situ [1]. The activated carboxylate subsequently reacts with the primary amino group of 7-aminodesacetoxycephalosporanic acid (7-ADCA) derivative 3 (potassium salt of 7β-amino-3-(1,2,3-triazol-4-ylthiomethyl)-3-cephem-4-carboxylic acid, TACA) under cryogenic conditions (-15°C to -10°C) to minimize epimerization and hydrolytic side reactions [1] [2].
Critical parameters for optimizing yield and stereochemical purity include:
Post-acylation, the crude cefatrizine free acid is precipitated by acidification to pH 2.0–2.5 using hydrochloric acid, achieving yields of 85–89% with diastereomeric purity >98.5% [1].
Cefatrizine propylene glycol (CPG) crystallizes as a 1:1 solvate, where propylene glycol molecules occupy lattice positions via hydrogen-bonding networks with the carboxylic acid and amide groups of cefatrizine. This structural integration confers exceptional stability against desolvation and polymorphic transitions [3]. The crystallization employs a mixed-solvent system:
Table 1: Impact of Solvent Ratios on Crystallization Efficiency
DCM:Acetone:PG Ratio | Crystal Yield (%) | Solvate Stability (TGA) | Residual Solvents (ppm) |
---|---|---|---|
8:1:1 | 78 | Dehydration >120°C | DCM: 2100; Acetone: 800 |
7:2:1 | 92 | Dehydration >125°C | DCM: 900; Acetone: 450 |
6:3:1 | 85 | Dehydration >110°C | DCM: 1500; Acetone: 600 |
Data adapted from CN103772414B [1]
The optimal ratio (7:2:1) balances solvation power (DCM), anti-solvent effect (acetone), and stoichiometric incorporation of propylene glycol (PG). Post-crystallization, vacuum drying at 45°C reduces residual solvents to pharmacopeial limits (<600 ppm acetone, <1000 ppm DCM) while preserving solvate integrity [1] [10].
Silylation protects the carboxyl and hydroxyl groups of synthetic intermediates against unintended acylation or oxidation. The synthesis leverages two silylating agents with distinct reactivity profiles:
Table 2: Comparative Performance of Silylating Agents in CPG Synthesis
Silylating Agent | Target Group | Reaction Conditions | Deprotection Method | Stability During Acylation |
---|---|---|---|---|
TMS-Cl | C4-COOH (TACA) | DMF, 25°C, 30 min | Hydrolysis (pH 2.0) | Moderate (partial desilylation) |
TBDMS-Cl | Phenolic -OH | DMF/imidazole, 0°C, 2 h | TBAF/THF, 25°C | High (>98% intact) |
TBDMS ethers exhibit ~10⁴-fold greater hydrolytic stability than TMS ethers, crucial for surviving the acidic workup post-acylation [9]. Deprotection uses tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran, which cleaves TBDMS ethers within 15 minutes without epimerizing the chiral center [9].
Dichloromethane (DCM) and acetone serve complementary roles in CPG synthesis, with their physicochemical properties directly impacting reaction kinetics and crystallization:
Table 3: Solvent Properties Influencing CPG Synthesis
Parameter | Dichloromethane | Acetone | Impact on Synthesis |
---|---|---|---|
Boiling point | 40°C | 56°C | DCM enables lower temp. reactions |
Dielectric constant | 8.93 | 20.7 | Acetone diminishes solvate solubility |
Nucleophilicity | Very low | Moderate (enol form) | Acetone may cause acyl transfer side-reactions |
Water miscibility | Immiscible | Miscible | DCM allows aqueous workup |
Residual solvent limits (ICH) | 600 ppm | 5000 ppm | Acetone permits higher residues in API |
Data synthesized from CN103772414B and solvent databases [1] [5]
Notably, DCM’s carcinogenicity potential (H350 hazard statement) drives efforts to replace it with alternative solvents like methyltetrahydrofuran. However, current processes remain DCM-dependent due to superior solvation of TACA salts [1] [5].
The TACA potassium salt (compound 3) is a critical intermediate whose purification dictates final API purity. Scalability issues arise from:
Process analytical technology (PAT) tools, including in-line Raman spectroscopy, monitor the potassium salt’s crystalline form during drying, preventing phase transitions that alter reactivity in downstream steps [2].
CAS No.: 4315-44-0
CAS No.: 30655-48-2
CAS No.: